2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine
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Description
“2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine” is a pyrimidine derivative . Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a methyl group at the 2-position and an oxolane ring via a methoxy group at the 4-position .Scientific Research Applications
Synthesis and Liquid Crystal Properties
One study highlights the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives similar to 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine. These compounds exhibited liquid crystal properties, with certain derivatives showing nematic liquid crystal phases and others displaying smectic phases. This variation in liquid crystal behavior suggests potential applications in electronic displays and optical devices (Mikhaleva, 2003).
Antimicrobial Activity
Another area of research explores the antimicrobial properties of pyrimidine derivatives. A study on the effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives revealed strong activity against selected strains of Gram-positive bacteria and fungi. The research indicated that the introduction of methoxy groups could enhance the selectivity and potency of these compounds as antimicrobial agents (Żesławska et al., 2020).
Antitumor and Antifolate Activity
In the realm of medicinal chemistry, certain pyrimidine derivatives exhibit promising antitumor activities. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and shown to possess anti-inflammatory and analgesic properties, with potential implications for cancer treatment. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), suggesting their utility as anti-inflammatory agents with potential antitumor applications (Abu‐Hashem et al., 2020).
Spectrophotometric Studies
Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and other derivatives with 2,6-dichloro-4-nitrophenol in acetonitrile have been conducted. These studies are essential for understanding the fundamental chemical properties of pyrimidine derivatives and their potential applications in analytical chemistry (Habeeb et al., 2009).
Properties
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-11-5-4-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJHOCZKEHQLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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